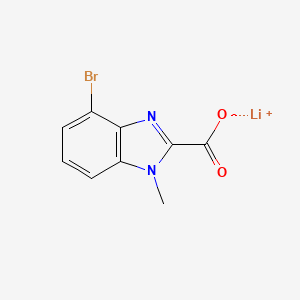

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate is a compound that can be inferred to have applications in organic synthesis and may be involved in various chemical reactions, particularly those involving lithiation and halogen-lithium exchange. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on lithium carboxylates and brominated heterocycles.

Synthesis Analysis

The synthesis of related brominated heterocycles, such as 4-bromo-2,3-dihydroisoxazoles, involves the use of pyridinium tribromide in the presence of a base, with yields depending on the substituents present . Similarly, lithium carboxylates can be synthesized through reactions involving carboxylic acids and lithium compounds, as seen in the synthesis of lithium thiazolidine-4-carboxylate . The synthesis of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would likely follow analogous pathways, utilizing bromination and lithiation steps.

Molecular Structure Analysis

The molecular structure of lithium carboxylates has been characterized by various spectroscopic techniques, including NMR and IR spectroscopy . These techniques allow for the elucidation of the structure and the understanding of the bonding environment of the lithium ion within the compound. The structure of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would likely feature a lithium ion coordinated to the carboxylate group, with a bromine substituent on the benzimidazole ring.

Chemical Reactions Analysis

Lithium carboxylates are known to participate in various chemical reactions, such as Kumada coupling, where they can exhibit a strong directing effect . The presence of a lithium ion can also facilitate halogen-lithium exchange reactions, as demonstrated with 4-bromo-substituted 2,3-dihydroisoxazoles . The reactivity of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would likely be influenced by the electron-withdrawing carboxylate group and the electron-rich benzimidazole moiety, making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium carboxylates can vary depending on their structure and the nature of the organic framework. For instance, lithium carboxylate frameworks can exhibit different guest-controlled structures and topologies, as well as photoluminescence behavior . The solubility, melting point, and reactivity of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would be determined by its molecular structure, with the potential for application in catalysis and as a building block in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Lithium carboxylate frameworks, including Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate, have been synthesized and characterized, showing unique structural features and guest-dependent photoluminescence behavior (Aliev et al., 2014).

Metal–Halogen Exchange Reactions

- Research has explored the reactions of bromoimidazole, leading to compounds such as 4- and 5-bromo-1-methylimidazole, which are related to the lithium carboxylate complex (Iddon & Lim, 1983).

Preparation of Bicyclic Herbicide Precursors

- Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate has been implicated in the preparation of herbicide precursors through reactions involving lithium diisopropylamide (Liepa et al., 1992).

Formation of Lithium Complexes

- The compound has relevance in the formation of lithium complexes, as seen in studies exploring the deprotonation of methylene-bridged bis(imidazolium) salts, leading to lithium carbene adducts (Brendel et al., 2015).

Mécanisme D'action

Target of action

Benzimidazoles are known to interact with a variety of biological targets. For instance, some benzimidazoles have been found to bind to tubulin proteins , disrupting microtubule assembly and cell division .

Mode of action

The mode of action of benzimidazoles can vary depending on the specific compound and its targets. In the case of tubulin-binding benzimidazoles, they disrupt microtubule assembly, which is crucial for cell division . This can lead to cell death or impaired growth in targeted cells .

Biochemical pathways

Benzimidazoles can affect various biochemical pathways depending on their specific targets. For instance, by disrupting microtubule assembly, they can affect cell division and growth . They may also impact other pathways depending on their specific molecular targets.

Result of action

The result of benzimidazole action can vary depending on the specific compound and its targets. In general, benzimidazoles that disrupt microtubule assembly can lead to cell death or impaired cell growth .

Propriétés

IUPAC Name |

lithium;4-bromo-1-methylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.Li/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIFSILAVYCAEK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C2=C(C(=CC=C2)Br)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)